molecular formula C21H23N3O3S B399697 N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea CAS No. 575470-04-1

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea

Cat. No.: B399697
CAS No.: 575470-04-1
M. Wt: 397.5g/mol
InChI Key: FOBPIYMSXDFDAQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a piperidine ring, a benzodioxine moiety, and a carbamothioyl group

Preparation Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxine ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.

    Introduction of the piperidine ring: This step involves the reaction of a piperidine derivative with a phenyl group, often facilitated by a coupling reagent.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea involves the inhibition of specific enzymes. For example, it has been shown to inhibit CTP synthetase PyrG, an enzyme crucial for the synthesis of cytidine triphosphate (CTP) in bacteria . This inhibition disrupts the bacterial nucleotide synthesis pathway, leading to the death of the bacteria.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[4-(1-piperidinyl)phenyl]thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

575470-04-1

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5g/mol

IUPAC Name

N-[(4-piperidin-1-ylphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H23N3O3S/c25-20(15-4-9-18-19(14-15)27-13-12-26-18)23-21(28)22-16-5-7-17(8-6-16)24-10-2-1-3-11-24/h4-9,14H,1-3,10-13H2,(H2,22,23,25,28)

InChI Key

FOBPIYMSXDFDAQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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